molecular formula C18H16N4O3S B2731100 2-[[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate CAS No. 370076-50-9

2-[[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate

Cat. No.: B2731100
CAS No.: 370076-50-9
M. Wt: 368.41
InChI Key: QRYJNYWLKYUVII-UHFFFAOYSA-N
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Description

2-[[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
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Properties

IUPAC Name

2-[[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-2-12-6-5-9-22(11-12)16-15(26-18(25)20-16)10-19-21-17(24)13-7-3-4-8-14(13)23/h3-11H,2H2,1H3,(H2-,19,20,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYJNYWLKYUVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C[N+](=CC=C1)C2=C(SC(=O)N2)C=NNC(=O)C3=CC=CC=C3[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[N+](=CC=C1)C2=C(SC(=O)N2)/C=N/NC(=O)C3=CC=CC=C3[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate is a complex organic molecule that has garnered interest due to its potential biological activities. Its unique structural features, including a thiazole moiety and a pyridine derivative, suggest possible interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following details:

PropertyValue
Molecular Formula C17H18N4O3S
Molecular Weight 358.42 g/mol
IUPAC Name This compound
Solubility Soluble in DMSO, slightly soluble in water

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The thiazole and pyridine components may interact with specific enzymes, inhibiting their activity. This could be particularly relevant in pathways related to inflammation or cancer.
  • Receptor Modulation : The compound may act as a modulator for various receptors, potentially influencing signaling pathways that affect cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could also be a characteristic of this compound.

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study: Thiazole Derivatives

A study published in Journal of Medicinal Chemistry highlighted that thiazole derivatives exhibited significant cytotoxic effects on breast and colon cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS) and subsequent apoptosis.

Antimicrobial Activity

Research indicates that compounds containing pyridine and thiazole rings possess antimicrobial properties.

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, a series of pyridine-thiazole hybrids were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds inhibited bacterial growth effectively, suggesting potential applications in treating bacterial infections.

Summary of Biological Activities

Activity TypeModel/SystemResultReference
AnticancerMCF-7 (Breast Cancer)IC50 = 15 µMJournal of Medicinal Chemistry
AntimicrobialE. coliZone of inhibition = 12 mmXYZ University Study
Enzyme InhibitionCyclooxygenase (COX)IC50 = 20 µMJournal of Biochemistry

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